REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[N+]([O-])(O)=O.[OH:14][C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1>>[N+:6]([CH:20]1[C:15](=[O:14])[CH:16]=[CH:17][N:18]=[CH:19]1)([O-:9])=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].OC1=CC=NC=C1
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated on a steam bath for 21/4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
It was cooled
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected on a filter
|
Type
|
WASH
|
Details
|
washed with a minimum of water
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1C=NC=CC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |